Fumarate hydratase-IN-1 is a small molecule compound that serves as an inhibitor of fumarate hydratase, an enzyme integral to the tricarboxylic acid cycle. This enzyme catalyzes the reversible hydration of fumarate to malate, playing a crucial role in cellular metabolism. Dysregulation of fumarate hydratase activity is associated with various metabolic disorders and cancers, particularly hereditary leiomyomatosis and renal cell carcinoma. The identification of fumarate hydratase-IN-1 has significant implications for therapeutic interventions targeting these conditions.
Fumarate hydratase-IN-1 was developed through high-throughput screening methods aimed at identifying small molecule activators or inhibitors of human fumarate hydratase. The compound was identified from a library of over 57,000 small molecules screened for their ability to modulate the activity of fumarate hydratase .
Fumarate hydratase-IN-1 is classified as a non-covalent inhibitor that selectively targets the fumarate hydratase enzyme. Its mechanism of action involves binding to the enzyme and inhibiting its catalytic activity, thereby affecting metabolic pathways dependent on fumarate and malate conversion.
The synthesis of fumarate hydratase-IN-1 involves several key steps, typically initiated by the identification of suitable starting materials that can undergo chemical transformations to yield the desired compound. The synthesis process may include:
The molecular structure of fumarate hydratase-IN-1 can be elucidated using X-ray crystallography or nuclear magnetic resonance spectroscopy. These techniques provide detailed information on the three-dimensional arrangement of atoms within the compound, including:
The molecular formula, molecular weight, and other relevant structural data are essential for understanding the compound's properties. For instance, typical data might include:
Fumarate hydratase-IN-1 participates in various chemical reactions primarily through its interaction with fumarate hydratase. The inhibition mechanism can be described as follows:
Technical details regarding kinetics (e.g., IC50 values) provide insights into the potency and efficacy of fumarate hydratase-IN-1 as an inhibitor.
The mechanism by which fumarate hydratase-IN-1 exerts its effects involves several biochemical pathways:
Quantitative analyses demonstrate that cells with inhibited fumarate hydratase exhibit increased intracellular fumarate concentrations, which correlate with changes in metabolic fluxes within the tricarboxylic acid cycle .
Fumarate hydratase-IN-1 exhibits physical characteristics such as:
Key chemical properties include:
Relevant data often includes melting point, boiling point, and spectral data confirming chemical identity.
Fumarate hydratase-IN-1 has several applications in scientific research:
The ongoing research into this compound highlights its potential as a valuable asset in understanding metabolic diseases and developing targeted therapies.
Fumarate hydratase-IN-1 (FHIN1; CAS 1644060-37-6) is a small-molecule inhibitor with the molecular formula C₂₇H₃₀N₂O₄ and a molecular weight of 446.54 g/mol [1] [4]. Its SMILES notation (O=C(OCC)[C@]1([C@H](CC(NC)=O)C2=O)C(N2CC(C=C3)=CC=C3C4=CC=CC=C4)=CCCC1
) reveals two chiral centers (3S, 3aR) that define its three-dimensional configuration [1] [6]. The structure integrates three critical functional elements:
Crystallographic studies indicate that the biphenyl group anchors the molecule to hydrophobic pockets near the fumarase active site, while the ketoamide engages in hydrogen bonding with catalytic residues (His129 and Asn107 in human FH) [8]. The stereochemistry at C3 and C3a positions is critical: inversion at either center reduces inhibitory potency by >90%, as confirmed by enantiomer-specific activity assays [4].
Table 1: Molecular Characteristics of Fumarate Hydratase-IN-1
Property | Value | Source |
---|---|---|
CAS Number | 1644060-37-6 | [1] [4] |
Molecular Formula | C₂₇H₃₀N₂O₄ | [1] [6] |
Molecular Weight | 446.54 g/mol | [1] [4] |
Chiral Centers | (3S, 3aR) | [4] [6] |
Key Functional Groups | Ethyl ester, ketoamide, biphenyl | [4] [8] |
FHIN1 functions as a pro-drug, requiring enzymatic activation for target engagement. Upon cellular entry, carboxylesterases hydrolyze its ethyl ester group to generate a carboxylic acid derivative (–COOH), the biologically active form [4]. This transformation is indispensable for inhibition, as evidenced by:
The activated acid form competitively occupies the fumarate-binding pocket of fumarase (Km for fumarate ≈ 0.1 mM), forming salt bridges with Arg140 and hydrogen bonds with Ser98 and Thr187 (human FH numbering) [8]. This binding disrupts the enzyme’s ability to stabilize the trans-carbocation intermediate during fumarate-malate interconversion [7] [8]. FHIN1 demonstrates nanomolar cellular potency against cancer lines under glucose deprivation, with a mean IC₅₀ of 2.2 µM across SW620, ACHN, HCT-116, PC3, and SK-MEL-28 models [1] [4].
Table 2: Activation and Target Engagement Parameters
Parameter | Value | Biological Significance |
---|---|---|
Activation Enzyme | Intracellular esterases | Converts pro-drug to active acid metabolite |
Kᵢ (Active Acid Metabolite) | 4.5 µM | Binds FH catalytic site 200× tighter than pro-drug |
Mean Antiproliferative IC₅₀ | 2.2 µM | Across 5 cancer cell lines under nutrient stress |
Target Residues Engaged | Arg140, Ser98, Thr187 | Disrupts fumarate hydration catalysis |
FHIN1 exhibits moderate solubility in organic solvents but limited aqueous compatibility:
For in vivo applications, FHIN1 requires solubilization agents. Homogeneous suspensions use 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline (4.45 mg/mL), while corn oil formulations (5% DMSO + 95% corn oil) achieve 0.7 mg/mL stability [5] [6]. The compound maintains structural integrity for 24 hours in serum-containing media, as confirmed by LC-MS [6].
Table 3: Solubility and Stability Profile
Property | Conditions | Value |
---|---|---|
Solubility | DMSO (fresh) | 89 mg/mL (199.31 mM) |
Ethanol | 22 mg/mL (49.26 mM) | |
Water | Insoluble | |
Stability (Solid) | -20°C, desiccated | >2 years |
Stability (Solution) | DMSO, -20°C | 3 months |
PBS (pH 7.4), 37°C | <72 hours | |
In Vivo Formulation | 5% DMSO + 40% PEG300 + 50% saline | 4.45 mg/mL (clear solution) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7